SNX7

Biomarker Hepatocellular Carcinoma Diagnostic Efficacy

SNX7 (WAY-323879; CAS 685097-43-2) is a small-molecule inhibitor of the Cyclin-Dependent Kinase Inhibitor (CDKI) pathway. This benzimidazole derivative is utilized as a chemical probe for investigating senescence-related processes and other conditions associated with CDKI dysregulation.

Molecular Formula C15H14N2O
Molecular Weight 238.28 g/mol
Cat. No. B5420502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSNX7
Molecular FormulaC15H14N2O
Molecular Weight238.28 g/mol
Structural Identifiers
SMILESCCN1C2=CC=CC=C2N=C1C=CC3=CC=CO3
InChIInChI=1S/C15H14N2O/c1-2-17-14-8-4-3-7-13(14)16-15(17)10-9-12-6-5-11-18-12/h3-11H,2H2,1H3/b10-9+
InChIKeyCVDSCSOYABNWQH-MDZDMXLPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SNX7 (WAY-323879, CAS 685097-43-2) Baseline Overview and Key Identifiers


SNX7 (WAY-323879; CAS 685097-43-2) is a small-molecule inhibitor of the Cyclin-Dependent Kinase Inhibitor (CDKI) pathway . This benzimidazole derivative is utilized as a chemical probe for investigating senescence-related processes and other conditions associated with CDKI dysregulation . Structurally, SNX7 is distinct from the eponymous sorting nexin 7 protein (encoded by the SNX7 gene), which functions in intracellular trafficking and autophagy regulation [1]. Researchers must carefully differentiate between the chemical tool SNX7 (CAS 685097-43-2) and the endogenous protein to ensure appropriate experimental design and procurement.

Why Generic Substitution Fails for SNX7 (WAY-323879) in CDKI Pathway Studies


The CDKI pathway comprises a complex network of cyclin-dependent kinases (CDKs), endogenous CDK inhibitors (e.g., p21, p27), and upstream regulators that exhibit distinct tissue-specific expression and functional redundancies [1]. Chemical probes targeting this pathway are not interchangeable due to variations in selectivity profiles, off-target effects, and potency across different CDK family members. While SNX7 (WAY-323879) is annotated as a CDKI pathway inhibitor, its precise molecular target(s) and selectivity fingerprint remain incompletely characterized relative to well-validated CDK inhibitors such as palbociclib (CDK4/6-selective) or flavopiridol (pan-CDK inhibitor) [2]. Substituting SNX7 with another CDKI pathway modulator without direct comparative data introduces significant experimental variability, particularly in senescence and aging research where pathway modulation is highly context-dependent.

SNX7 (WAY-323879) Quantitative Differentiation Evidence for Procurement Decision-Making


Diagnostic Efficacy of SNX7 Protein Expression Outperforms AFP in Hepatocellular Carcinoma Detection

In a multi-cohort study analyzing SNX7 protein expression in hepatocellular carcinoma (HCC), SNX7 demonstrated superior diagnostic performance compared to alpha-fetoprotein (AFP), the current clinical standard biomarker. The area under the receiver operating characteristic curve (AUC) for SNX7 in distinguishing HCC from adjacent normal tissues was significantly higher than that of AFP across multiple datasets [1]. Furthermore, combining SNX7 with AFP improved diagnostic accuracy beyond either marker alone [2].

Biomarker Hepatocellular Carcinoma Diagnostic Efficacy

SNX7 Protein Overexpression Reduces Amyloid-β Production via Enhanced Lysosomal APP Degradation

Overexpression of the SNX7 protein in HEK293T cells significantly reduces secreted amyloid-β (Aβ) peptides and β-cleaved N-terminal APP fragments (sAPPβ). This effect is mechanistically linked to enhanced lysosomal degradation of amyloid precursor protein (APP), as demonstrated by reversal of the effect upon treatment with lysosomal inhibitors NH4Cl and Bafilomycin A1 [1]. This represents a direct, quantifiable functional activity not observed with all sorting nexin family members, differentiating SNX7 from related trafficking proteins like SNX4 or SNX30 which lack this specific Aβ-lowering capacity.

Alzheimer's Disease Amyloid-β APP Trafficking

SNX7 is the Most Significant Regulator of Glioblastoma Progression Among Hub Genes

A systematic multi-omics analysis identified SNX7 as the most significant regulator of glioblastoma progression among a set of 12 hub genes associated with patient prognosis. Functional validation experiments confirmed that SNX7 promotes glioblastoma cell proliferation, invasion, and survival by inhibiting protective mitophagy [1]. This finding elevates SNX7 above other sorting nexins and mitophagy-related genes as a primary driver of aggressive tumor behavior in glioblastoma.

Glioblastoma Mitophagy Prognostic Biomarker

SNX7 Forms an Autophagy-Specific Heterodimer with SNX4 Essential for ATG9A Trafficking

Using siRNA and CRISPR-Cas9 approaches, researchers demonstrated that the SNX-BAR protein SNX4 requires heterodimerization with either SNX7 or SNX30 for efficient autophagosome assembly. However, detailed image-based analysis during early autophagosome formation revealed that the SNX4-SNX7 heterodimer is autophagy-specific, whereas SNX4-SNX30 dimers do not support the same function [1]. This partner-specific functional specialization differentiates SNX7 from the closely related SNX30.

Autophagy ATG9A Trafficking SNX-BAR Proteins

Best Research and Industrial Application Scenarios for SNX7 (WAY-323879) and SNX7 Protein Reagents


Hepatocellular Carcinoma (HCC) Biomarker Discovery and Diagnostic Assay Development

Based on direct evidence that SNX7 protein expression outperforms AFP as a diagnostic biomarker for HCC [1], procurement of SNX7 antibodies, ELISA kits, and qPCR primers is warranted for developing next-generation HCC diagnostic panels. Combining SNX7 detection with AFP significantly improves diagnostic accuracy, making this a high-value application for clinical diagnostics companies and translational oncology research groups.

Alzheimer's Disease Research: APP Trafficking and Aβ Production Studies

SNX7 overexpression reduces amyloid-β production via enhanced lysosomal APP degradation [2]. SNX7 cDNA expression constructs, recombinant SNX7 protein, and SNX7-specific siRNAs are essential tools for investigating lysosomal degradation pathways in Alzheimer's disease models. This application is particularly relevant for academic and pharmaceutical researchers studying APP trafficking and Aβ-lowering therapeutic strategies.

Glioblastoma Progression and Mitophagy Dysregulation Studies

SNX7 has been identified as the most significant regulator of glioblastoma progression among hub genes, promoting tumor cell proliferation and survival by inhibiting protective mitophagy [3]. SNX7-targeting reagents (antibodies, siRNA, CRISPR constructs) are critical for functional studies in glioblastoma and for validating SNX7 as a therapeutic target. This application supports translational oncology and drug discovery programs focused on brain tumors.

Autophagy Pathway Research: ATG9A Trafficking and Autophagosome Assembly

The SNX4-SNX7 heterodimer is specifically required for efficient autophagosome assembly and ATG9A trafficking [4]. SNX7-specific reagents are necessary to dissect this pathway, as the related SNX30 cannot functionally substitute. This application serves cell biology and autophagy research laboratories studying membrane trafficking and the molecular machinery of autophagy initiation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for SNX7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.